
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, also known as DRVIP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. DRVIP is a neuropeptide that is derived from the pituitary gland and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is not fully understood, but it is believed to act on specific receptors in the brain and immune system. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to bind to the G protein-coupled receptor, GPR37, which is highly expressed in the brain. It is also believed to interact with the immune system by binding to Toll-like receptor 4 (TLR4).
生化学的および生理学的効果
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have a wide range of biochemical and physiological effects. In the brain, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to enhance learning and memory, protect against neurotoxicity, and regulate the release of neurotransmitters. In the immune system, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to modulate the immune response and reduce inflammation. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has also been found to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
実験室実験の利点と制限
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has several advantages for lab experiments, including its relatively small size, stability, and ease of synthesis. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is also limited by its cost and availability, as well as the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for research on H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various diseases, and development of more efficient synthesis methods. Additionally, research on the use of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H as a potential cognitive enhancer and anti-cancer agent is also warranted.
In conclusion, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is a neuropeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its biochemical and physiological effects, as well as its mechanism of action, are still being investigated. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has shown promising results in several areas of research and is a promising candidate for further study.
合成法
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid-phase reaction to synthesize the peptide.
科学的研究の応用
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have neuroprotective effects and can enhance learning and memory. In immunology, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been shown to modulate the immune system and reduce inflammation. In cancer research, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to inhibit tumor growth and induce apoptosis in cancer cells.
特性
CAS番号 |
100900-31-0 |
|---|---|
製品名 |
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H |
分子式 |
C54H79N13O16 |
分子量 |
1166.3 g/mol |
IUPAC名 |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H71N13O12.2C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;2*1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);2*1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;;/m0../s1 |
InChIキー |
FAFUZSFXBUJCQQ-NEXXZXDHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
配列 |
DRVYIHPF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



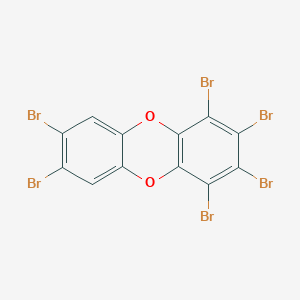
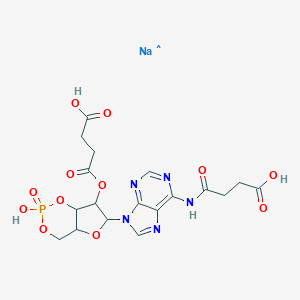
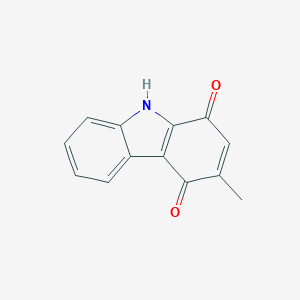
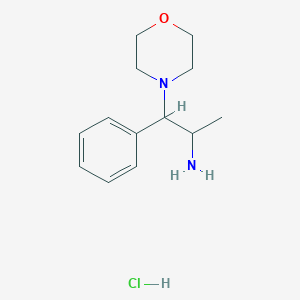
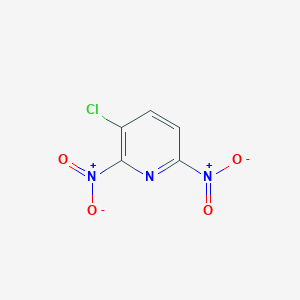
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
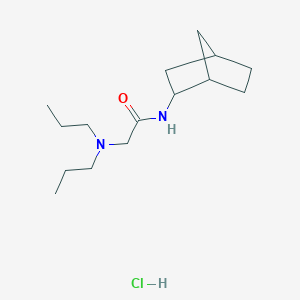
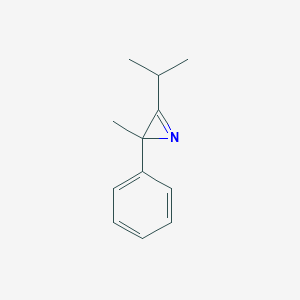
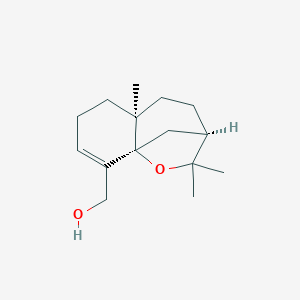
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
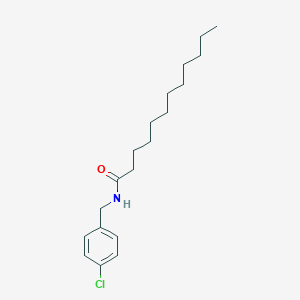
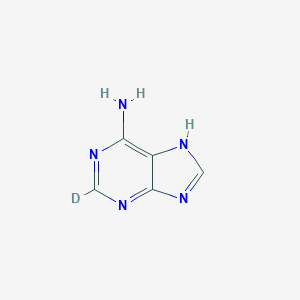
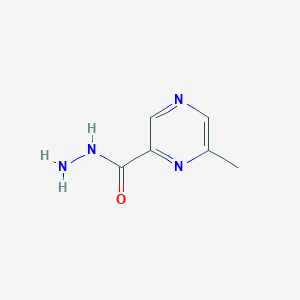
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)